2-Hydroxy-5-oxo-Rivaroxaban

Pharmaceutical Analysis Stability-Indicating Method Impurity Profiling

2-Hydroxy-5-oxo-Rivaroxaban (CAS 1160169-96-9) is the major hydroxylated metabolite (M-2) of Rivaroxaban, formed via morpholinone ring oxidation. As a critical reference standard for pharmaceutical impurity profiling, stability-indicating method validation, and DMPK metabolic studies, this compound offers distinct chromatographic retention, unique mass fragmentation patterns, and confirmed formation under oxidative/hydrolytic stress conditions. Using this structurally specific standard ensures ICH Q3A/Q3B and pharmacopoeial compliance, eliminating cross-reactivity risks associated with generic class-level surrogates. Fully characterized (MS, NMR, HSQC), it reduces analytical lead time by 2-4 weeks.

Molecular Formula C19H18ClN3O6S
Molecular Weight 451.878
CAS No. 1160169-96-9
Cat. No. B565896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-oxo-Rivaroxaban
CAS1160169-96-9
Synonyms5-Chloro-N-[[(5S)​-3-[4-(2-​hydroxy-​3-oxo-4-morpholinyl)​phenyl]​-2-oxo-5-oxazolidinyl]​methyl]-2-thiophenecarboxamide​
Molecular FormulaC19H18ClN3O6S
Molecular Weight451.878
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC=C(C=C2)N3CC(OCC3=O)O)CNC(=O)C4=CC=C(S4)Cl
InChIInChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)18(26)21-7-13-8-23(19(27)29-13)12-3-1-11(2-4-12)22-9-17(25)28-10-16(22)24/h1-6,13,17,25H,7-10H2,(H,21,26)/t13-,17?/m0/s1
InChIKeyUBDKZHPDNBKQFQ-CWQZNGJJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-oxo-Rivaroxaban (CAS 1160169-96-9): Sourcing the Key Hydroxylated Metabolite and Degradation Marker for Rivaroxaban Quality Control


2-Hydroxy-5-oxo-Rivaroxaban (CAS 1160169-96-9) is the major hydroxylated metabolite (M-2) of the oral anticoagulant Rivaroxaban, formed via morpholinone ring oxidation [1]. Structurally, it contains a hydroxyl substituent at the 2-position of the morpholinone moiety distinguishing it from the parent drug and other related analogs [2]. As both a metabolic product and a stress-induced degradation marker, this compound serves as a critical reference standard in pharmaceutical impurity profiling, stability-indicating method validation, and quality control workflows for Rivaroxaban active pharmaceutical ingredient (API) and finished dosage forms [3].

Why 2-Hydroxy-5-oxo-Rivaroxaban Cannot Be Interchanged with Other Rivaroxaban Analogs or Metabolites in Analytical Workflows


Direct substitution of 2-Hydroxy-5-oxo-Rivaroxaban with other Rivaroxaban impurities or metabolites (e.g., M-1, M-3, M-8, EP Impurity A) in analytical methods leads to inaccurate quantification and potential misidentification of degradants [1]. Each impurity exhibits unique chromatographic retention behaviour, distinct mass spectrometric fragmentation patterns, and specific UV absorption characteristics [2]. Regulatory frameworks, including ICH Q3A/Q3B and pharmacopoeial monographs (EP/USP), mandate the use of structurally specific reference standards for impurity identification and quantification, not generic class-level surrogates [3]. The quantitative performance data below directly support this compound's role in achieving the required specificity, linearity, and accuracy for validated analytical methods.

Quantitative Differentiation Evidence for 2-Hydroxy-5-oxo-Rivaroxaban vs. Closest Analogs in Pharmaceutical Analysis


Chromatographic Resolution from Parent Drug and Key Impurities Under Validated Stability-Indicating Conditions

In a validated stability-indicating RP-HPLC method, 2-Hydroxy-5-oxo-Rivaroxaban was resolved as a distinct degradation product (DP) peak, clearly separated from the parent drug Rivaroxaban and other known impurities including EP Impurity C, D, E, F, G, H, and A [1]. The method demonstrated baseline resolution for all eleven degradation products and process impurities, with relative retention times (RRTs) specific to each compound [1].

Pharmaceutical Analysis Stability-Indicating Method Impurity Profiling

Metabolic Formation Abundance Relative to Other Phase I Metabolites Across Species

In in vitro metabolism studies using liver microsomes across rats, dogs, and humans, 2-Hydroxy-5-oxo-Rivaroxaban (M-2) was identified as the main metabolite in all microsomal incubations, formed via hydroxylation at the morpholinone moiety [1]. In contrast, M-1 (a morpholinone ring-opened product) was the main metabolite in hepatocyte incubations [1]. This differential metabolic profile is critical for selecting appropriate reference standards for metabolite identification in different experimental matrices.

Drug Metabolism In Vitro Metabolism Hepatocyte Incubation

Structural Confirmation by High-Resolution Mass Spectrometry and NMR for Definitive Identification

The chemical structure of 2-Hydroxy-5-oxo-Rivaroxaban has been unambiguously confirmed through comprehensive spectroscopic characterization including MS, 1H NMR, 13C NMR, and HSQC analyses [1]. This level of structural confirmation meets the ICH Q3A requirement for impurity identification when present at levels exceeding the identification threshold (typically 0.1% for a maximum daily dose of ≤2 g) [2]. In contrast, many vendor-supplied Rivaroxaban impurities lack full NMR characterization data, relying solely on HPLC purity and nominal mass confirmation [1].

Structural Characterization LC-MS/MS NMR Spectroscopy

Resolution of Diastereomeric Forms via Chiral Chromatography for Isomer-Specific Quantification

The 2-hydroxy substitution introduces a new stereocenter at the morpholinone ring, resulting in two diastereomeric forms of 2-Hydroxy-5-oxo-Rivaroxaban that require chiral chromatographic separation for accurate quantification . This stereochemical complexity is not present in other common Rivaroxaban impurities such as EP Impurity A (865479-71-6) or EP Impurity C (446292-08-6) which lack this additional chiral center [1]. Procurement of a diastereomerically resolved or defined reference standard is therefore essential for accurate analytical results.

Chiral Chromatography Diastereomer Separation Stereochemical Analysis

Regulatory Recognition as a UNII-Listed Substance for Analytical and Reference Standard Use

2-Hydroxy-5-oxo-Rivaroxaban has been assigned a Unique Ingredient Identifier (UNII) code 2W4FNE7TBT by the FDA Substance Registration System (SRS) [1]. This designation formally recognizes this compound as a distinct chemical entity within the regulatory framework, enabling its traceable use as an analytical reference standard [1]. Unlike many custom-synthesized impurities that lack regulatory identifiers, this compound's UNII status facilitates its acceptance in regulatory filings including ANDAs and DMFs [2].

Regulatory Compliance UNII Code Reference Standard

Primary Application Scenarios Where 2-Hydroxy-5-oxo-Rivaroxaban (CAS 1160169-96-9) Provides Superior Fit-for-Purpose Performance


Stability-Indicating Method Validation for Rivaroxaban API and Finished Dosage Forms

Based on the comprehensive RP-HPLC method profiling 11 degradation products including this compound [1], laboratories validating stability-indicating methods for ANDA submissions should use 2-Hydroxy-5-oxo-Rivaroxaban as a key degradation marker standard. The compound's distinct chromatographic retention and confirmed formation under oxidative and hydrolytic stress conditions [1] enable accurate peak identification, a prerequisite for ICH Q2(R1) validation demonstrating method specificity, linearity, accuracy, and precision.

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies Across Preclinical Species

As the dominant Phase I metabolite in liver microsomal incubations across rats, dogs, and humans [1], 2-Hydroxy-5-oxo-Rivaroxaban is essential for DMPK laboratories conducting in vitro metabolic profiling. Its use as a quantitative standard in microsomal stability assays, metabolite identification workflows, and species-comparison studies enables accurate determination of metabolic rates and interspecies differences, supporting allometric scaling for human dose prediction.

Quality Control Testing of Commercial Rivaroxaban Drug Substance Batches for Regulatory Release

Quality control laboratories in API manufacturing must monitor 2-Hydroxy-5-oxo-Rivaroxaban alongside 14 other known impurities for batch release testing [1]. The availability of a fully characterized reference standard (MS, NMR, HSQC) [1] eliminates the need for in-house synthesis and extensive re-characterization, reducing analytical lead time by 2–4 weeks and ensuring compliance with ICH Q3A identification thresholds.

Forced Degradation Studies in Accordance with ICH Q1A(R2) Guidelines

During forced degradation studies of Rivaroxaban under acid, base, oxidative, thermal, and photolytic conditions, this compound is one of the reliably generated degradation products suitable for system suitability testing [1]. Its use as a degradation marker ensures that the analytical method maintains its stability-indicating capability throughout the method lifecycle, a critical element for successful regulatory inspections and post-approval change management.

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